

Independent Validation of C-171: A Comparative Guide to STING Inhibitors

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Compound of Interest

Compound Name: SET-171

Cat. No.: B15614049

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for C-171, a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein, with other known STING inhibitors. The information is presented to facilitate independent validation and further research into STING-targeted therapeutics.

C-171: A Covalent STING Inhibitor

C-171 is a small molecule that acts as a covalent antagonist of the STING protein.^[1] Its mechanism of action involves the irreversible binding to a specific cysteine residue (Cys91) within the transmembrane domain of STING.^[1] This covalent modification sterically hinders the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent downstream signaling.^{[1][2]} By preventing palmitoylation, C-171 effectively blocks the activation of the innate immune response mediated by the cGAS-STING pathway.

Comparative Analysis of STING Inhibitors

The following tables summarize the quantitative data for C-171 and other representative STING inhibitors. These inhibitors are categorized based on their mechanism of action: palmitoylation inhibitors and cyclic dinucleotide (CDN) binding pocket inhibitors.

Table 1: STING Palmitoylation Inhibitors

Compound	Target	Mechanism of Action	IC50 (IFN- β Reporter Assay)	Reference
C-171	Human & Mouse STING	Covalent modification of Cys91, blocking palmitoylation	Not explicitly stated in snippets, but potent inhibition demonstrated.	Haag et al., 2018
H-151	Human & Mouse STING	Covalent modification of Cys91, blocking palmitoylation	~138 nM (MEFs), ~109.6 nM (BMDMs), ~134.4 nM (HFFs)	[3]
C-170	Human & Mouse STING	Covalent modification of Cys91, blocking palmitoylation	Data not available in snippets	[4]
C-176	Mouse STING	Covalent modification of Cys91, blocking palmitoylation	Data not available in snippets	[4]
C-178	Mouse STING	Covalent modification of Cys91, blocking palmitoylation	Data not available in snippets	[4]

Table 2: STING CDN Binding Pocket Inhibitors

Compound	Target	Mechanism of Action	IC50 (IFN- β Reporter Assay)	Reference
SN-011	Human & Mouse STING	Competitive binding to the CDN pocket, locking STING in an inactive state	~502.8 nM (human cells), ~107.1-127.5 nM (mouse cells)	[3]
Compound 18	Human STING	Competitive binding to the CDN pocket	~11 μ M	[3]
Astin C	Human STING	Binds to the CDN pocket	Data not available in snippets	

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the published findings.

Interferon- β (IFN- β) Reporter Assay

This assay is used to quantify the activity of the STING pathway by measuring the induction of the IFN- β promoter.

1. Cell Culture and Transfection:

- HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates and co-transfected with a firefly luciferase reporter plasmid under the control of the IFN- β promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Compound Treatment and STING Activation:

- 24 hours post-transfection, cells are pre-treated with various concentrations of the STING inhibitor (e.g., C-171) or vehicle (DMSO) for 1 hour.
- The STING pathway is then activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.

3. Luciferase Activity Measurement:

- After 18-24 hours of stimulation, the cells are lysed.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

- The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
- The IC50 values are calculated from the dose-response curves.

STING Palmitoylation Assay (Acyl-Biotin Exchange)

This assay is used to directly assess the palmitoylation status of the STING protein.

1. Cell Lysis and Thiol Blocking:

- Cells are lysed in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues.

2. Thioester Cleavage:

- The thioester bonds of palmitoylated cysteines are cleaved using hydroxylamine.

3. Biotinylation of Newly Exposed Thiols:

- The newly exposed cysteine residues (previously palmitoylated) are labeled with a biotin-containing reagent, such as biotin-HPDP.

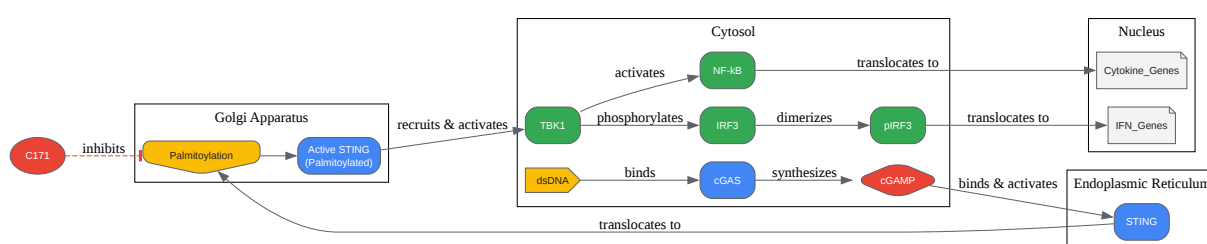
4. Affinity Purification and Detection:

- The biotinylated proteins are captured using streptavidin-agarose beads.

- The enriched proteins are then eluted and analyzed by SDS-PAGE and Western blotting using an anti-STING antibody to detect the amount of palmitoylated STING.

Visualizations

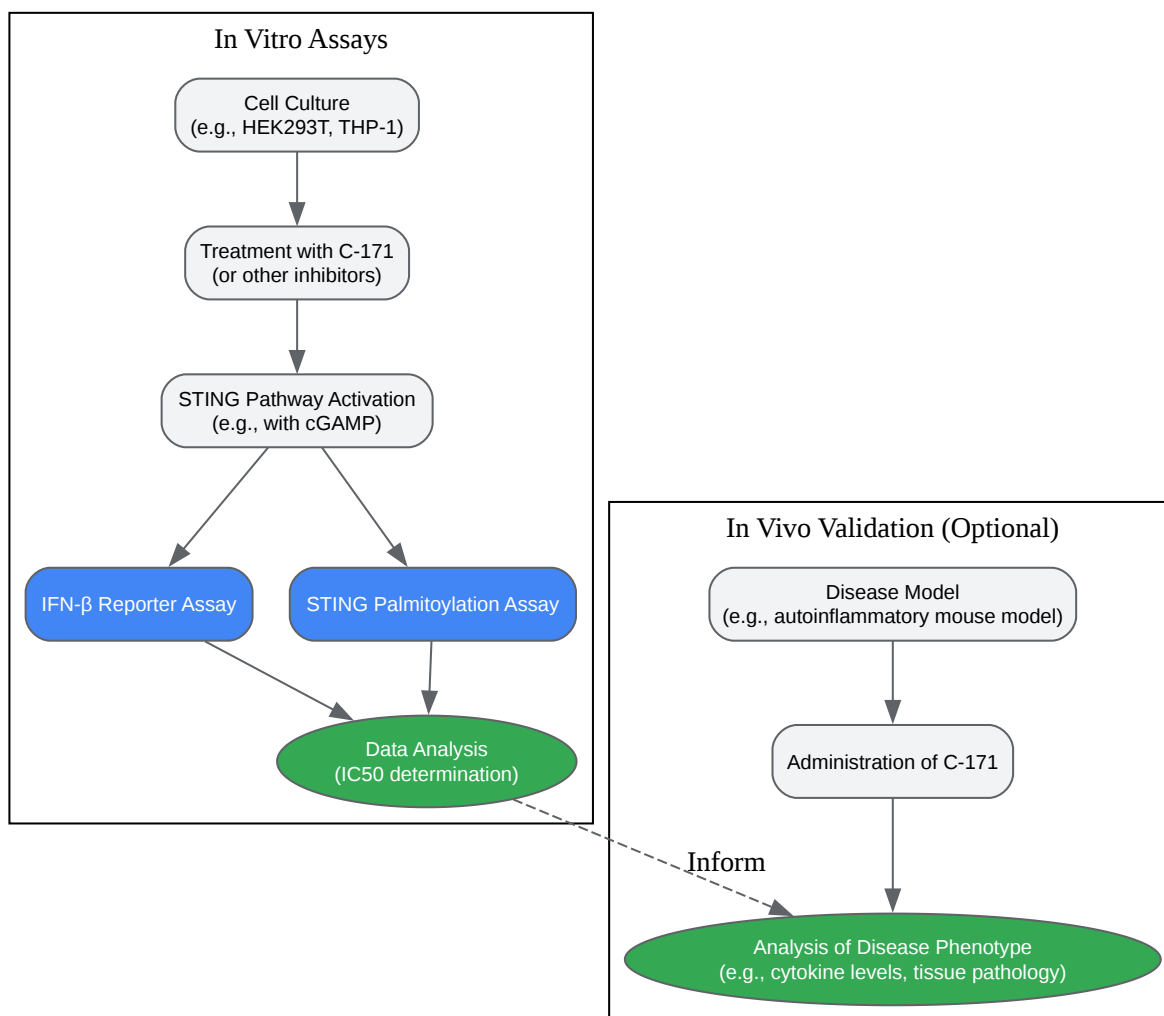
Signaling Pathway of cGAS-STING



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Caption: The cGAS-STING signaling pathway and the inhibitory action of C-171.

Experimental Workflow for C-171 Validation



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Caption: A generalized workflow for the validation of C-171's inhibitory activity.

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References

- 1. Targeting STING with covalent small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING palmitoylation as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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